molecular formula C29H29N3O4S B11462223 N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide

N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide

Cat. No.: B11462223
M. Wt: 515.6 g/mol
InChI Key: PWVXQAIXMZOWDL-UHFFFAOYSA-N
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Description

N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of multiple functional groups, including indole, thioether, and benzamide moieties. It has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Indolin-1-yl-2-oxoethyl Intermediate: This step involves the reaction of indole with an appropriate acylating agent to form the indolin-1-yl-2-oxoethyl intermediate.

    Thioether Formation: The intermediate is then reacted with a thiol compound to introduce the thioether linkage.

    Coupling with 3,4-Dimethoxybenzamide: The final step involves coupling the thioether intermediate with 3,4-dimethoxybenzamide under suitable conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the indolin-1-yl-2-oxoethyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The methoxy groups on the benzamide ring can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Substituted benzamide derivatives

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide is unique due to its combination of indole, thioether, and benzamide functionalities, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C29H29N3O4S

Molecular Weight

515.6 g/mol

IUPAC Name

N-[2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C29H29N3O4S/c1-35-25-12-11-21(17-26(25)36-2)29(34)30-14-16-31-18-27(22-8-4-6-10-24(22)31)37-19-28(33)32-15-13-20-7-3-5-9-23(20)32/h3-12,17-18H,13-16,19H2,1-2H3,(H,30,34)

InChI Key

PWVXQAIXMZOWDL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)N4CCC5=CC=CC=C54)OC

Origin of Product

United States

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